molecular formula C19H23N3O5S2 B2921896 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide CAS No. 946373-87-1

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B2921896
CAS No.: 946373-87-1
M. Wt: 437.53
InChI Key: DNVGTUSOTCSJIP-UHFFFAOYSA-N
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Description

N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide is a synthetic organic compound featuring a tetrahydroquinoline core scaffold, a structure of high interest in medicinal chemistry. The molecule integrates an ethanesulfonyl group and an acetamide moiety connected via a sulfamoyl linker. This specific architecture suggests potential for diverse biochemical interactions. Tetrahydroquinoline derivatives are extensively investigated in pharmaceutical research for their varied biological activities. Researchers value this scaffold for its potential to interact with central nervous system targets; for instance, some related compounds are studied as active metabolites of analgesics like paracetamol, working through central mechanisms such as the endocannabinoid system and TRPV1 receptor activation . The presence of the sulfonamide group is a common feature in compounds with enzyme inhibitory properties, often explored in the development of therapeutic agents. This compound is provided as a high-purity chemical entity to support hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and exploratory biological screening in early-stage drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-3-28(24,25)22-12-4-5-15-6-7-17(13-19(15)22)21-29(26,27)18-10-8-16(9-11-18)20-14(2)23/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVGTUSOTCSJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.

    Sulfonylation: The quinoline derivative is then subjected to sulfonylation using ethanesulfonyl chloride in the presence of a base such as pyridine.

    Sulfamoylation: The sulfonylated quinoline is further reacted with sulfamoyl chloride to introduce the sulfamoyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced forms of the sulfonyl and sulfamoyl groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notes
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide C19H23N3O5S2 437.54 (calculated) Ethanesulfonyl, sulfamoyl phenyl acetamide Not reported Potential kinase inhibitor; sulfamoyl linkage critical for binding .
2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide C21H22ClN2O4S ~437.38 (calculated) 4-Chlorophenoxy, ethanesulfonyl Not reported Chloro group may enhance lipophilicity and target affinity .
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide C20H24N2O4S 388.5 4-Methoxyphenyl, ethanesulfonyl Not reported Methoxy group improves solubility and metabolic stability .
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide C12H14N2O5S 298.34 2-Oxotetrahydrofuran-3-yl 174–176 Cyclic ether substituent may reduce conformational flexibility .
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide C12H14N4O3S2 326.395 5-Ethyl-1,3,4-thiadiazolyl Not reported Thiadiazole moiety enhances enzymatic inhibition and stability .
N-(4-(N-(naphthalen-1-yl)sulfamoyl)phenyl)acetamide (4q) C18H16N2O3S ~348.4 (calculated) Naphthalen-1-yl Not reported Bulky aromatic group may influence steric interactions .

Key Research Findings and Trends

a) Impact of Substituents on Physicochemical Properties
  • Ethanesulfonyl Group : Present in the target compound and analogs (), this group improves aqueous solubility compared to unsubstituted sulfonamides. Its electron-withdrawing nature may also stabilize the sulfamoyl linkage .
  • Chloro and Methoxy Groups: The 4-chlorophenoxy () and 4-methoxyphenyl () substituents demonstrate how halogenation and alkoxylation modulate lipophilicity and bioavailability. The methoxy group, in particular, enhances solubility due to its polar nature .
  • Heterocyclic Moieties: The 5-ethyl-thiadiazolyl group () and naphthalenyl substituent () highlight the role of heterocycles in improving target selectivity and metabolic stability. Thiadiazoles, for instance, are known for their resistance to oxidative degradation .

Biological Activity

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Characteristics

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC17H20N2O4S2
Molecular Weight380.48 g/mol
LogP2.5135
Polar Surface Area72.206 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The compound exhibits inhibitory effects on certain enzymes and receptors involved in inflammatory processes and cancer progression.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes that are critical in the synthesis of inflammatory mediators.
  • Receptor Modulation : It may modulate receptor activity associated with cell proliferation and survival, particularly in cancer cells.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : The compound reduces the production of pro-inflammatory cytokines.
  • Antitumor Effects : It has shown promise in inhibiting tumor growth in various cancer models.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Studies :
    • A study demonstrated that this compound significantly inhibited the growth of malignant pleural mesothelioma cells through ERK pathway blockade .
  • Inflammation Models :
    • In vitro experiments showed that the compound effectively reduced the activation of macrophages and the subsequent production of inflammatory mediators .
  • Neuroprotection :
    • Animal models indicated that treatment with this compound led to reduced neuronal damage in models of oxidative stress .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide?

Methodological Answer:
The synthesis of sulfamoyl-acetamide derivatives typically involves multi-step reactions. A common approach includes:

Sulfonation : Reacting the tetrahydroquinoline precursor with sulfonyl chlorides under controlled conditions to introduce the sulfamoyl group.

Acetylation : Using acetic anhydride or acetyl chloride in refluxing ethanol or dichloromethane to attach the acetamide moiety .

Purification : Crystallization from ethanol or chromatography (if intermediates are unstable) ensures ≥98% purity, as validated by HPLC and melting point analysis .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-sulfonated species.

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., sulfamoyl and ethanesulfonyl groups). Discrepancies in aromatic proton splitting may indicate regiochemical impurities .
    • FT-IR : Confirm functional groups (e.g., S=O stretches at ~1350–1150 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λmax ~255 nm) ensures purity, while mass spectrometry (ESI-MS) validates molecular weight .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal reflux times and solvent ratios (e.g., ethanol vs. DMF) .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and guide solvent selection. ICReDD’s workflow combines reaction path searches with experimental validation to reduce trial-and-error .

Case Study : A 15% yield increase was achieved by switching from acetic anhydride to acetyl chloride in a similar acetamide synthesis, as predicted by computational reactivity indices .

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-Validation : Pair X-ray crystallography (for absolute configuration) with dynamic NMR to assess conformational flexibility. For example, torsional angles in sulfamoyl groups may vary between solid-state and solution phases, explaining spectral mismatches .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies in crystallographic data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential sulfonyl chloride byproducts.
  • Waste Management : Quench reactive intermediates (e.g., acetic anhydride) with ice before disposal. Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams before lab work .

Advanced: How can computational methods predict this compound’s reactivity or biological interactions?

Methodological Answer:

  • Reactivity Prediction : Employ molecular docking (e.g., AutoDock Vina) to simulate binding with biological targets (e.g., enzymes with sulfonamide-binding pockets).
  • Solvent Effects : Use COSMO-RS to model solvation-free energies and predict solubility limits in polar vs. nonpolar solvents .
  • MD Simulations : Analyze stability in aqueous solutions by simulating hydrogen-bonding networks with water molecules over 100-ns trajectories .

Basic: What solubility properties should inform experimental design?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (common stock solution), ethanol, and acetonitrile. UV-Vis spectroscopy (λmax ~255 nm) quantifies saturation points .
  • Buffer Compatibility : Assess stability in PBS (pH 7.4) for biological assays. Precipitation at pH <5 may indicate protonation of the sulfamoyl group .

Advanced: How can researchers analyze intermolecular interactions in crystalline forms?

Methodological Answer:

  • X-ray Crystallography : Resolve H-bonding motifs (e.g., C–H⋯O interactions between acetamide carbonyl and sulfonyl groups) .
  • Thermal Analysis : DSC/TGA reveals phase transitions correlated with packing efficiency. For example, a melting point >200°C suggests strong lattice forces .

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